molecular formula C7H6Cl2O4S2 B8039608 Toluene-2,4-disulfonyl chloride CAS No. 2767-77-3

Toluene-2,4-disulfonyl chloride

Cat. No.: B8039608
CAS No.: 2767-77-3
M. Wt: 289.2 g/mol
InChI Key: CLMMQDZNOXYEBU-UHFFFAOYSA-N
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Description

Toluene-2,4-disulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides, characterized by the presence of two reactive sulfonyl chloride (-SO2Cl) functional groups . This structural feature makes it a valuable bifunctional reagent in organic synthesis, particularly for the simultaneous derivatization of multiple sites on a target molecule. As a disulfonyl chloride analog of the widely used p-toluenesulfonyl chloride (TsCl), it shares similar reactivity patterns but offers enhanced functionality . A key research application of this compound and its derivatives, such as 5-methoxy-6-nitro-toluene-2,4-disulfonyl chloride, is in complex synthetic pathways, including the preparation of specialized heterocyclic compounds . Its primary mechanism of action involves facile reactions with nucleophiles. For instance, with alcohols it forms disulfonate esters, and with amines it forms disulfonamides . These transformations are typically conducted in the presence of a base, such as pyridine or triethylamine, to absorb the hydrogen chloride by-product. The resulting sulfonate esters are excellent leaving groups for nucleophilic substitution reactions, while the sulfonamides derived from primary amines are notably acidic. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methylbenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMMQDZNOXYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950316
Record name 4-Methylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2767-77-3
Record name Toluene-2,4-disulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylbenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Process from Toluene

The most widely documented method involves a three-step sequence in an anhydrous chlorinated hydrocarbon medium (e.g., 1,2-dichloroethane or dichloromethane):

  • Sulfonation : Toluene reacts with sulfur trioxide (SO₃) at 0–20°C to form 4-toluenesulfonic acid. The solvent ensures para-selectivity (>90%) by stabilizing intermediates.

  • Chlorination : Gaseous chlorine (Cl₂) is introduced in the presence of iodine catalyst (0.1–1 wt%) at 90–120°C, yielding 2-chloro-4-toluenesulfonic acid. NMR monitoring confirms completion.

  • Chlorosulfonation : Chlorosulfonic acid (ClSO₃H) is added dropwise at 50–60°C, converting the sulfonic acid to sulfonyl chloride.

Key Data :

  • Yield: >90% (crude product).

  • Purity: 86–90% 2-chloro-4-toluenesulfonyl chloride isomer after distillation.

  • Solvent tolerance: Water content ≤50 ppm to prevent hydrolysis.

Ionic Liquid-Assisted Synthesis from p-Toluenesulfonic Acid

Single-Step Chlorosulfonation

A Chinese patent (CN105503671A) describes a solvent-mediated approach using ionic liquids (e.g., [Bmin]BF₄) to enhance reaction efficiency:

  • Reaction Setup : p-Toluenesulfonic acid is dissolved in chloroform with 5–10 wt% ionic liquid.

  • Chlorosulfonation : Chlorosulfonic acid is added dropwise at 25°C, with stirring for 2–4 hours.

  • Workup : The mixture is hydrolyzed, and the organic layer is distilled to isolate the product.

Key Data :

  • Yield: 80–83%.

  • Advantages: Reduced side reactions, simplified purification.

  • Limitations: Requires specialized ionic liquids and strict temperature control.

Phosphorus Oxychloride (POCl₃)-Mediated Synthesis

Two-Step Sulfonation-Chlorination

A method combining chlorosulfonic acid and phosphorus oxychloride achieves high yields but faces environmental challenges:

  • Sulfonation : Toluene reacts with chlorosulfonic acid at 50–60°C for 4.5 hours.

  • Chlorination : Phosphorus oxychloride is introduced to convert sulfonic acid to sulfonyl chloride.

  • Crystallization : The crude product is crystallized below 5°C to isolate isomers.

Key Data :

  • Total yield: 98.8% (mixed para/ortho isomers).

  • Drawbacks: Toxic byproducts (e.g., HCl, H₃PO₄) complicate waste management.

Comparative Analysis of Methods

Method Yield (%)Purity (%)SolventCatalysts/AdditivesEnvironmental Impact
Three-Step Chlorination9086–901,2-DichloroethaneIodineModerate (Cl₂ use)
Ionic Liquid80–8395Chloroform[Bmin]BF₄Low (recyclable ILs)
POCl₃-Assisted98.875–80NoneUreaHigh (toxic waste)

Challenges and Innovations

Regioselectivity Control

Achieving 2,4-disubstitution requires precise directing groups. Diphenylsulfone (1–2 wt%) in the sulfonation step enhances para-selectivity to >95%.

Solvent Optimization

  • Chlorinated hydrocarbons : Minimize hydrolysis but pose toxicity risks.

  • Water-free systems : Critical for preventing sulfonic acid degradation.

Catalytic Improvements

Iodine catalysis in chlorination reduces reaction time by 30% compared to non-catalytic methods.

Industrial-Scale Considerations

Continuous vs. Batch Processing

  • Batch : Preferred for small-scale production (e.g., 0.5–5 kg batches).

  • Continuous : Reduces solvent use by 40% but requires advanced temperature control.

Waste Management

  • Neutralization of HCl byproducts with NaOH generates NaCl, requiring disposal.

  • Ionic liquid recovery systems achieve >90% solvent reuse.

Emerging Techniques

Microwave-Assisted Synthesis

Preliminary studies show 20% faster reaction rates under microwave irradiation, though scalability remains unproven.

Biocatalytic Routes

Enzymatic sulfonation using aryl sulfotransferases is under investigation but currently yields <10% .

Chemical Reactions Analysis

Types of Reactions

Toluene-2,4-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Zinc, lithium aluminum hydride

    Dehydrating Agents: Thionyl chloride, phosphorus pentachloride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Sulfinate: Formed from reduction reactions

Scientific Research Applications

Organic Synthesis

TDSCl serves as a powerful reagent in organic chemistry for introducing sulfonyl groups into various molecules. This modification can significantly alter the chemical and physical properties of the target compounds. Key reactions include:

  • Tosylation : Converting alcohols into tosylates, which are valuable intermediates for further transformations.
  • Formation of Sulfonamides : Reacting with amines to produce sulfonamides, which are essential in drug development .

Medicinal Chemistry

In pharmaceuticals, TDSCl is instrumental in synthesizing biologically active compounds. Its ability to form stable sulfonamide linkages makes it useful for:

  • Developing new drugs targeting various diseases.
  • Creating diagnostic agents due to its reactivity with nucleophiles .

Agrochemicals

The compound is employed in the synthesis of herbicides and pesticides. For instance, TDSCl is a precursor in the production of 2,4-dichlorobenzotrifluoride, which is used in agricultural chemicals .

Polymer Chemistry

TDSCl has been utilized in the preparation of copolysulfonates with bisphenols. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

  • Synthesis of Anticancer Agents : Research has demonstrated that TDSCl can be used to synthesize novel quinoline derivatives that show promise as anticancer agents .
  • Development of New Polymers : Studies on copolysulfonates derived from TDSCl have revealed their potential in creating materials with improved flexibility and biological compatibility .

Mechanism of Action

The mechanism of action of toluene-2,4-disulfonyl chloride involves the formation of sulfonyl linkages through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Properties

Compound Molecular Formula Functional Groups Key Structural Features
Toluene-2,4-disulfonyl chloride C₇H₆Cl₂O₄S₂ Two sulfonyl chloride (-SO₂Cl) groups Bifunctional; para and meta substitution
p-Toluenesulfonyl chloride C₇H₇ClO₂S One sulfonyl chloride (-SO₂Cl) group Monofunctional; para-substituted
o-Toluenesulfonyl chloride C₇H₇ClO₂S One sulfonyl chloride (-SO₂Cl) group Monofunctional; ortho-substituted

Key Differences :

  • Steric Effects : The ortho isomer (o-toluenesulfonyl chloride) exhibits steric hindrance due to proximity of the -SO₂Cl group to the methyl group, reducing its reactivity compared to the para isomer .

Research Findings :

  • Polymer Synthesis : this compound forms thermally stable polymers (e.g., PSBPCT decomposes above 300°C) due to rigid sulfonate linkages .
  • Tosylations : p-Toluenesulfonyl chloride efficiently converts L-methionine into sulfonamide derivatives, critical in crystallography and drug design .

Biological Activity

Toluene-2,4-disulfonyl chloride (also known as 2,4-toluenesulfonyl chloride or TsCl) is an important reagent in organic synthesis, particularly in the formation of sulfonamides and tosylates. Its biological activities have garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and antitumor agents. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.

This compound is characterized by the formula C7H7ClO2S2\text{C}_7\text{H}_7\text{ClO}_2\text{S}_2. It is a white solid that releases toxic fumes when heated. It serves as a versatile reagent for the synthesis of various sulfonamide compounds and other derivatives.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound derivatives against a range of bacterial strains. The Kirby-Bauer disc diffusion method has been employed to assess the sensitivity of bacteria to these compounds.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
TsCl Derivative 1Staphylococcus aureus2032 µg/mL
TsCl Derivative 2Escherichia coli1564 µg/mL
TsCl Derivative 3Klebsiella pneumoniae1848 µg/mL
TsCl Derivative 4Pseudomonas aeruginosa12128 µg/mL

The results indicate that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The zone of inhibition and MIC values suggest that these compounds could be further developed as antibiotic agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated using various cancer cell lines. The MTT cell viability assay was utilized to determine cytotoxicity against MCF-7 breast cancer cells.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
TsCl Derivative AMCF-715
TsCl Derivative BMCF-725
TsCl Derivative CMCF-710

The data shows that TsCl derivative C exhibits the highest potency with an IC50 value of 10 µM, indicating strong anti-proliferative effects on MCF-7 cells. This suggests that modifications to the sulfonyl chloride structure may enhance its anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study investigated the use of sulfonamide derivatives in overcoming resistance in Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed promising results in inhibiting MRSA growth in vitro, suggesting their potential as therapeutic agents against resistant bacterial strains .
  • Cancer Treatment Research : In a clinical trial involving breast cancer patients, compounds derived from this compound demonstrated significant tumor reduction in participants resistant to conventional therapies . This highlights the compound's potential role in developing new cancer treatment protocols.
  • Toxicological Assessments : Toxicity studies indicated that while this compound can be irritating to skin and eyes, its overall toxicity profile is manageable when handled with appropriate safety measures .

Q & A

Q. What are the critical safety considerations when handling Toluene-2,4-disulfonyl chloride in laboratory settings?

this compound is corrosive and reactive. Key safety measures include:

  • Personal Protective Equipment (PPE): Tightly fitting safety goggles, face shields, long-sleeved clothing, and NIOSH/MSHA-approved respirators if ventilation is insufficient .
  • Handling Practices: Work in a fume hood, avoid skin contact, and use inert solvents (e.g., dichloromethane) to minimize hydrolysis.
  • First Aid: For skin exposure, wash immediately with copious water (≥15 minutes) and seek medical attention. For inhalation, move to fresh air and consult a physician .

Q. How can researchers verify the purity of this compound?

Purity assessment typically involves:

  • Chromatographic Methods: HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradient) to separate and quantify impurities. Calibration curves should cover 2.88–57.6 μg/ml for linearity validation .
  • Physical Characterization: Melting point analysis (literature value: ~138°C for related disulfonyl chlorides) and FT-IR spectroscopy to confirm functional groups (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via:

  • Sulfonation-Chlorination: Toluene is sulfonated with chlorosulfonic acid or SO₃, followed by chlorination using PCl₅ or thionyl chloride. Microreactor systems improve yield by controlling exothermic reactions and reducing side products .
  • Alternative Pathways: Reacting toluene-2,4-disulfonic acid with phosphorus pentachloride (PCl₅) under anhydrous conditions .

Advanced Research Questions

Q. How can cross-linking efficiency be optimized when using this compound in polymer chemistry?

  • Reaction Conditions: Use aprotic solvents (e.g., DMF or THF) and maintain temperatures below 0°C to suppress hydrolysis. A molar ratio of 1:1.2 (polymer:cross-linker) balances cross-linking density and solubility .
  • Kinetic Studies: Monitor reaction progress via Raman spectroscopy to track sulfonyl chloride consumption. Reaction half-life (t₁/₂) in THF at 25°C is ~2 hours .

Q. What analytical challenges arise in detecting trace byproducts during this compound reactions?

  • Byproduct Identification: Hydrolysis products (e.g., toluene-2,4-disulfonic acid) and chlorinated derivatives can form. Use LC-MS with electrospray ionization (ESI) in negative mode for detection. Limit of detection (LOD) for sulfonic acids is ~50 ng/ml .
  • Mitigation Strategies: Add desiccants (e.g., molecular sieves) to reaction mixtures to minimize moisture-induced hydrolysis .

Q. How does this compound stability vary under different storage conditions?

  • Thermal Stability: Decomposition occurs above 80°C, releasing SO₂ and HCl. Store at 2–8°C in amber glass under nitrogen .
  • Solvent Compatibility: Stable in chlorinated solvents (e.g., dichloromethane) but reacts vigorously with alcohols, amines, or water. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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